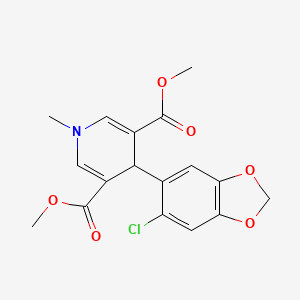
dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C17H16ClNO6. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyridine ring, and multiple functional groups such as carboxylate and chloro substituents
Preparation Methods
The synthesis of dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, starting with the preparation of the core benzodioxole and pyridine structures. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: : This can be achieved through a reaction between 6-chloro-1,3-benzodioxol-5-ol and an appropriate reagent to form the benzodioxole ring.
Introduction of the Pyridine Ring: : The pyridine ring can be constructed using a multi-step process involving the cyclization of a suitable precursor.
Industrial production methods focus on optimizing these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups, potentially leading to the formation of new compounds.
Substitution: : Substitution reactions, particularly at the chloro and carboxylate positions, can lead to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions can vary widely depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown potential in several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
When compared to similar compounds, dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique structure and potential applications. Similar compounds include other pyridinedicarboxylate derivatives and benzodioxole-containing molecules. These compounds may share some similarities in their chemical properties and reactions but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-19-6-10(16(20)22-2)15(11(7-19)17(21)23-3)9-4-13-14(5-12(9)18)25-8-24-13/h4-7,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZROMNRNJDBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














